molecular formula C7H6N2O B1588378 2-Methoxyisonicotinonitrile CAS No. 72716-86-0

2-Methoxyisonicotinonitrile

Cat. No. B1588378
Key on ui cas rn: 72716-86-0
M. Wt: 134.14 g/mol
InChI Key: NZAZWLSRKMDRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705155B2

Procedure details

A stirred suspension of 25.44 g of 2-methoxy-isonicotinonitrile as obtained in Example 1 (189.7 mmol) in 380 mL TBME was cooled to 0° C. and 114 mL ethyl magnesium chloride in THF (2.0 M, 228.0 mmol, 1.20 eq) were added within 45 min. Stirring was continued at 0° C. After 3 h 40 min, additional 5 mL ethyl magnesium chloride in THF (2.0 M, 10.0 mmol, 0.05 eq) were added at 0° C. The reaction was monitored by HPLC. After 4.5 h (<3% area 2-methoxy-isonicotinonitrile), the reaction was quenched at 0° C. by addition of 300 mL water. The resulting suspension was stirred for 16 h at room temperature and was then diluted with 200 mL toluene. The aqueous phase was extracted with 400 mL toluene and the combined organic phases were washed with 500 mL saturated aqueous NH4Cl and 500 mL brine, dried over 50 g Na2SO4 (30 min) and filtered. The filter cake was washed with 100 mL toluene. After evaporation of solvent in a rotary evaporator (40° C./10 mbar), the title compound (28.64 g, 91% by weight) was obtained as an orange solid.
Quantity
25.44 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1
Quantity
189.7 mmol
Type
reactant
Reaction Step Two
Quantity
114 mL
Type
reactant
Reaction Step Three
Name
Quantity
228 mmol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mmol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
380 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][N:10]=1)[C:6]#N.[CH2:11]([Mg]Cl)[CH3:12].C1C[O:18]CC1>CC(OC)(C)C.C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6](=[O:18])[CH2:11][CH3:12])[CH:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
25.44 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CN1
Step Two
Name
Example 1
Quantity
189.7 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
114 mL
Type
reactant
Smiles
C(C)[Mg]Cl
Name
Quantity
228 mmol
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)[Mg]Cl
Name
Quantity
10 mmol
Type
catalyst
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C#N)C=CN1
Step Six
Name
Quantity
380 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was continued at 0° C
CUSTOM
Type
CUSTOM
Details
the reaction was quenched at 0° C. by addition of 300 mL water
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 16 h at room temperature
Duration
16 h
ADDITION
Type
ADDITION
Details
was then diluted with 200 mL toluene
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 400 mL toluene
WASH
Type
WASH
Details
the combined organic phases were washed with 500 mL saturated aqueous NH4Cl and 500 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 50 g Na2SO4 (30 min)
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with 100 mL toluene
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator (40° C./10 mbar)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC(=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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